(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine
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Description
(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Methodologies
The synthesis of deuterated herbicidal compounds such as ZJ0273, ZJ0702, ZJ0777, and SIOC0163, which are related to the structure of interest, demonstrates the utility of these compounds in developing traceable versions of agrochemicals. These deuterated forms have been successfully used as tracers in metabolism and degradation studies of herbicides, offering a method for quantifying residue in crops and food products using HPLC-MS/MS (Yang & Lu, 2010).
Material Science Applications
In material science, compounds structurally related to "(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine" have been used in the synthesis and thermoanalysis of novel poly(arylimine)s with potential applications in high-performance materials. These polymers exhibit good thermal stability, which is crucial for their application in various industrial sectors (Run-xiong, 2009).
Medicinal Chemistry and Pharmacology
The nitrogen analog of stilbene, structurally similar to the compound , has been explored for its effects on melanin biosynthesis. It shows promise as a skin whitening agent, inhibiting tyrosinase activity, and exhibiting UV-blocking effects. This suggests potential applications in dermatology and cosmetics (Choi et al., 2002).
Chemical Synthesis and Modification
The reductive monoalkylation of nitro aryls, a method relevant to the synthesis and functionalization of benzylamines, represents an efficient strategy to produce secondary benzyl amino aryls. This methodology can be applied to synthesize a wide range of compounds for further exploration in organic chemistry and material science (Sydnes, Kuse, & Isobe, 2008).
Photocatalysis and Light-mediated Reactions
The use of porphycene photocatalysts for the oxidation of benzylic amines to N-benzylidenebenzylamines under visible light is an innovative application in the field of green chemistry. This approach highlights the potential of using related compounds in light-mediated organic transformations, offering a sustainable alternative to traditional methods (Berlicka & König, 2010).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)17-8-4-15(5-9-17)12-19-13-16-6-10-18(20-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJMGCQDWVYSMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355302 |
Source
|
Record name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-69-6 |
Source
|
Record name | 4-Methoxy-N-[[4-(1-methylethyl)phenyl]methyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.